molecular formula C18H15N3O4 B12899312 N-((Phenoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide

N-((Phenoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide

Cat. No.: B12899312
M. Wt: 337.3 g/mol
InChI Key: RFYQAHYBQDWBAT-UHFFFAOYSA-N
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Description

N-((Phenoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that features both phenoxy and quinolinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Phenoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps. One common route starts with the preparation of quinolin-8-yloxy acetic acid, which is then converted into its corresponding acyl chloride. This intermediate reacts with phenoxycarbonyl chloride to form the desired compound. The reaction conditions often require the use of a base, such as triethylamine, and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-((Phenoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quinolinyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-yloxy acetic acid derivatives, while reduction could produce corresponding alcohols.

Scientific Research Applications

N-((Phenoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((Phenoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. The quinolinyl group can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the phenoxycarbonyl moiety may interact with enzymes, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((Phenoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to its combination of phenoxy and quinolinyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

N-((Phenoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

Molecular Formula : C18H15N3O4
Molecular Weight : 337.3 g/mol
IUPAC Name : [(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] phenyl carbonate
InChI Key : RFYQAHYBQDWBAT-UHFFFAOYSA-N

The compound features both phenoxy and quinolinyl moieties, which are significant for its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • DNA Intercalation : The quinolinyl group can intercalate with DNA, potentially disrupting replication and transcription processes.
  • Enzyme Inhibition : The phenoxycarbonyl moiety may inhibit specific enzymes, leading to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that quinoline derivatives can inhibit the growth of various bacteria and fungi. The specific mechanisms often involve interference with nucleic acid synthesis and enzyme function.

Anticancer Activity

Recent studies have explored the anticancer potential of quinoline-based compounds. This compound has been investigated for its ability to induce apoptosis in cancer cells. The compound's interaction with DNA and enzymes involved in cell cycle regulation suggests a pathway for therapeutic application in oncology.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study published in Journal of Medicinal Chemistry evaluated various quinoline derivatives, including those structurally similar to this compound. Results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Anticancer Research :
    • In vitro studies demonstrated that the compound could inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that it induces cell cycle arrest at the G2/M phase.

Comparative Analysis

Compound NameBiological ActivityMechanism
This compound Antimicrobial, AnticancerDNA intercalation, enzyme inhibition
Quinolin-8-yloxy acetic acid Moderate antimicrobialPrimarily antibacterial
Phenoxycarbonyl chloride Limited biological activityReactive intermediate

This compound stands out due to its dual functionality, combining both phenoxy and quinolinyl groups, which enhances its potential as a bioactive compound.

Properties

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] phenyl carbonate

InChI

InChI=1S/C18H15N3O4/c19-16(21-25-18(22)24-14-8-2-1-3-9-14)12-23-15-10-4-6-13-7-5-11-20-17(13)15/h1-11H,12H2,(H2,19,21)

InChI Key

RFYQAHYBQDWBAT-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC(=O)O/N=C(/COC2=CC=CC3=C2N=CC=C3)\N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)ON=C(COC2=CC=CC3=C2N=CC=C3)N

Origin of Product

United States

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